N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylbenzamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzoyl group and a methylbenzamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Methylbenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 2-methylbenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide
- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide
- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19NO3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylbenzamide |
InChI |
InChI=1S/C24H19NO3/c1-15-8-6-7-11-19(15)24(27)25-18-12-13-20-16(2)23(28-21(20)14-18)22(26)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,25,27) |
InChI Key |
HDDMJTLRUSUFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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